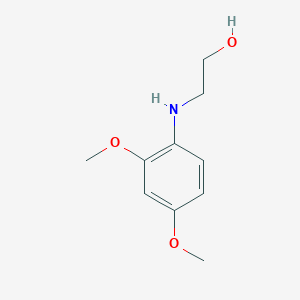

N-(2-hydroxyethyl)-2,4-dimethoxyaniline

Description

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(2,4-dimethoxyanilino)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-8-3-4-9(11-5-6-12)10(7-8)14-2/h3-4,7,11-12H,5-6H2,1-2H3 |

InChI Key |

GWKUTEFGQBMPSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NCCO)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyethyl 2,4 Dimethoxyaniline

Direct N-Alkylation Strategies

Direct N-alkylation strategies involve the formation of the carbon-nitrogen bond between the aniline (B41778) nitrogen of 2,4-dimethoxyaniline (B45885) and a two-carbon unit already containing a hydroxyl group or its precursor. These methods are often favored for their atom economy and straightforward reaction pathways.

Reaction of 2,4-Dimethoxyaniline with 2-Haloethanols

A common and direct method for the synthesis of N-(2-hydroxyethyl)-2,4-dimethoxyaniline is the nucleophilic substitution reaction between 2,4-dimethoxyaniline and a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This results in the displacement of the halide ion and the formation of the desired N-C bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic. The choice of base and solvent can influence the reaction rate and yield. A greener approach involves conducting the selective alkylation reaction in water, which can eliminate the need for organic solvents and catalysts nih.gov.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Features |

| 2,4-Dimethoxyaniline | 2-Chloroethanol | Sodium Bicarbonate | Acetonitrile | Standard conditions, requires heating. |

| 2,4-Dimethoxyaniline | 2-Bromoethanol | Sodium Bicarbonate | Acetonitrile | Bromoethanol is more reactive than chloroethanol. nih.gov |

| 2,4-Dimethoxyaniline | 2-Chloroethanol | None | Water | Environmentally friendly, catalyst-free. nih.gov |

Reductive Amination Approaches Utilizing Carbonyl Precursors

Reductive amination offers an alternative route for N-alkylation. This two-step, one-pot process involves the initial reaction of 2,4-dimethoxyaniline with a carbonyl compound, such as glycoaldehyde or a protected form, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for the imine over the carbonyl group. The reaction conditions are generally mild, and this method is tolerant of a wide range of functional groups. Studies on the reductive amination of 2,4-dimethoxyaniline have been conducted in the context of solid-phase synthesis, demonstrating its applicability. semanticscholar.org A green alternative utilizes zinc powder in aqueous media as the reducing system researchgate.net.

| Carbonyl Precursor | Reducing Agent | Solvent | Key Features |

| Glycoaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727)/Acetic Acid | Standard and widely used method for reductive amination. |

| Glycoaldehyde Dimer | Sodium Borohydride (NaBH4) | Ethanol | The dimer can be a more stable source of glycoaldehyde. |

| 2,2-Dimethoxyacetaldehyde | Zinc Powder | Aqueous Alkali | Utilizes a protected aldehyde and an environmentally benign reducing agent. researchgate.net |

Transition Metal-Catalyzed N-Alkylation Protocols

In recent years, transition metal-catalyzed N-alkylation of amines with alcohols has emerged as a powerful and atom-economical method. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was initially borrowed from the alcohol. Water is the only byproduct of this process.

Various transition metals, including cobalt, tungsten, and copper, have been shown to catalyze the N-alkylation of anilines with alcohols. semanticscholar.orgresearchgate.netsci-hub.se While a specific application for the synthesis of this compound is not extensively documented, the general success of these catalytic systems suggests their potential applicability. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

| Catalyst System | Alcohol Reactant | Base | Key Features |

| Cobalt Nanoparticles | Ethylene (B1197577) Glycol | Potassium tert-butoxide | Utilizes a non-precious metal catalyst. researchgate.net |

| Tungsten Complex | Ethylene Glycol | Base | Tolerant to various functional groups. sci-hub.se |

| Copper-based Catalyst | Ethylene Glycol | Base | Economical and readily available catalyst. semanticscholar.org |

Synthesis via Functional Group Interconversion on Precursors

Reduction of N-(2-oxoethyl)-2,4-dimethoxyaniline Derivatives

This two-step approach first involves the synthesis of an N-(2-oxoethyl)-2,4-dimethoxyaniline derivative, which is an α-amino ketone. This intermediate can be prepared by the acylation of 2,4-dimethoxyaniline with a suitable two-carbon electrophile, such as 2-chloroacetyl chloride or 2-bromoacetic acid, followed by appropriate workup.

The subsequent step is the selective reduction of the ketone functionality to a hydroxyl group. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common choice due to its mildness and selectivity for ketones in the presence of the aromatic ring and ether groups. chemguide.co.uk This method provides a reliable route to the desired product, with the purity of the intermediate being crucial for the success of the final reduction step.

| Acylating Agent | Intermediate | Reducing Agent | Key Features |

| 2-Chloroacetyl chloride | N-(2-chloroacetyl)-2,4-dimethoxyaniline | Sodium Borohydride (NaBH4) | A common route for the formation of α-amino ketones. |

| Bromoacetic acid (with coupling agent) | N-(2-bromoacetyl)-2,4-dimethoxyaniline | Lithium Aluminum Hydride (LiAlH4) | LiAlH4 is a more powerful reducing agent. |

Multi-step Synthesis from Modified Anilines with Hydroxyl-Containing Side Chains

More complex, multi-step synthetic routes can be designed starting from aniline precursors that are already modified with a side chain that can be converted into the desired 2-hydroxyethyl group. nih.govuva.nl These syntheses often involve protection and deprotection steps to ensure the selective reaction of different functional groups within the molecule.

For example, a synthesis could commence with a nitrophenol derivative. The phenolic hydroxyl group could be alkylated to introduce a side chain that can be later converted to a 2-hydroxyethyl group (e.g., an allyloxy or benzyloxyethoxy group). Subsequent reduction of the nitro group to an amine, followed by methylation of the remaining phenolic hydroxyl and any necessary deprotection and modification of the side chain, would lead to the final product. While these routes are longer, they offer a high degree of control and can be adapted to produce a variety of substituted aniline derivatives.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is a critical aspect of modern chemical manufacturing. This approach aims to reduce the environmental impact of the synthesis process by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The primary synthetic route involves the reaction of 2,4-dimethoxyaniline with ethylene oxide or a 2-haloethanol, and green chemistry principles can be applied to various aspects of this process.

Solvent-Free or Reduced-Solvent Methodologies

A key objective in green synthetic chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, research has explored methodologies that operate under solvent-free or reduced-solvent conditions.

One common approach is the use of one of the reactants as the solvent. For instance, in the reaction between 2,4-dimethoxyaniline and ethylene oxide, an excess of the aniline can serve as the reaction medium. This method, often conducted in an autoclave under pressure, eliminates the need for an additional solvent, simplifying workup and reducing waste streams. A patent for a similar reaction, the synthesis of N-ethyl-N-hydroxyethyl aniline, describes a process where N-ethylaniline is reacted with ethylene oxide without an additional solvent, achieving yields of over 98% google.com.

Alternatively, high-boiling point, non-volatile, and recyclable solvents such as ionic liquids or deep eutectic solvents are being investigated as greener alternatives to traditional organic solvents. While specific studies on this compound are not prevalent, the broader application of these solvents in N-alkylation reactions suggests their potential applicability.

Catalyst-Free or Environmentally Benign Catalysis

The development of catalyst-free reactions or the use of environmentally benign catalysts is another cornerstone of green chemistry. The reaction of amines with ethylene oxide can proceed without a catalyst, although this often requires harsh conditions such as high temperatures and pressures google.com.

To mitigate these requirements, researchers have focused on benign catalysts that are non-toxic, recyclable, and highly efficient. For the synthesis of this compound, potential green catalysts include:

Organic acids: Simple, biodegradable organic acids can catalyze the ring-opening of ethylene oxide. Citric acid, derived from citrus fruits, has been successfully used as an eco-friendly catalyst for various organic reactions researchgate.net.

Biocatalysts: Enzymes offer high selectivity under mild reaction conditions in aqueous media. While not specifically documented for this synthesis, the use of enzymes in N-alkylation is a growing field of interest.

Heterogeneous catalysts: Solid acid catalysts, such as zeolites and ion-exchange resins, can be easily separated from the reaction mixture and reused, minimizing waste. nih.govdoi.org A patent for the synthesis of the precursor, 2,4-dimethoxyaniline, utilizes a recyclable catalyst system of ferric chloride on activated carbon, achieving high yields and purity while minimizing waste google.com.

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is paramount for enhancing the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound. This involves a systematic investigation of various parameters to maximize yield and purity while ensuring the process is scalable.

Enhancement of Reaction Yield and Selectivity

The primary challenge in the synthesis of this compound is to control the selectivity of the reaction to favor the mono-hydroxyethylated product over the di-hydroxyethylated byproduct. Key parameters that are optimized include:

Molar Ratio of Reactants: A slight excess of 2,4-dimethoxyaniline is often used to promote the formation of the mono-substituted product and minimize the formation of the di-substituted analog.

Temperature and Pressure: The reaction temperature and pressure are carefully controlled to achieve a reasonable reaction rate without promoting side reactions. For the reaction with ethylene oxide, temperatures are typically maintained between 100-150°C in an autoclave google.com.

Catalyst Loading: When a catalyst is used, its concentration is optimized to provide the highest catalytic activity with the minimum amount of catalyst, reducing costs and potential contamination of the product.

Table 1: Illustrative Optimization of Reaction Conditions for Yield and Selectivity This table presents hypothetical data based on typical optimization studies for analogous reactions.

| Entry | Molar Ratio (Aniline:Ethylene Oxide) | Temperature (°C) | Catalyst | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|---|---|

| 1 | 1:1 | 120 | None | 65 | 80:20 |

| 2 | 1.2:1 | 120 | None | 75 | 90:10 |

| 3 | 1.2:1 | 100 | Taurine (B1682933) (0.5 mol%) | 95 | 98:2 |

| 4 | 1.5:1 | 100 | Taurine (0.5 mol%) | 92 | >99:1 |

Improvement of Product Purity Profiles

Achieving a high purity profile for this compound is crucial for its subsequent applications. The optimization process focuses on minimizing the formation of impurities, which primarily include unreacted 2,4-dimethoxyaniline and the di-alkylation byproduct, N,N-bis(2-hydroxyethyl)-2,4-dimethoxyaniline.

Purification strategies typically involve:

Distillation: Vacuum distillation is an effective method for separating the desired product from lower-boiling starting materials and higher-boiling byproducts.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can yield a highly pure product. A patented method for purifying the precursor 2,4-dimethoxyaniline involves washing the crude product with a mixture of methanol and water to achieve a purity of over 99.6% google.com.

Chromatography: For laboratory-scale synthesis and high-purity requirements, column chromatography can be employed to separate the product from impurities .

Table 2: Comparison of Purification Methods for this compound This table presents hypothetical data for illustrative purposes.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|

| Vacuum Distillation | 90 | 98.5 | 85 |

| Recrystallization | 90 | 99.2 | 78 |

| Column Chromatography | 90 | >99.5 | 70 |

Scalability Considerations for Preparative Research

Scaling up the synthesis of this compound from the laboratory to a preparative scale introduces several challenges that must be addressed during the optimization phase.

Heat Management: The reaction between amines and ethylene oxide is exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway and ensure reaction control. This requires the use of jacketed reactors with efficient cooling systems.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and mass transfer between the reactants and the catalyst surface is essential for maintaining high reaction rates and yields.

Safety: Handling ethylene oxide, a toxic and flammable gas, on a large scale requires specialized equipment and stringent safety protocols google.com. The alternative use of less hazardous reagents like 2-chloroethanol is often preferred for larger-scale operations despite potentially generating more waste.

Process Automation: For industrial-scale production, process automation is employed to ensure consistent quality, improve safety, and reduce operational costs.

The successful scaling of the synthesis of this compound hinges on a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards, which are all evaluated during the optimization studies.

Chemical Reactivity and Derivative Synthesis of N 2 Hydroxyethyl 2,4 Dimethoxyaniline

Reactions Involving the Secondary Amine Moiety

The secondary amine in N-(2-hydroxyethyl)-2,4-dimethoxyaniline is a key site for various chemical modifications, including acylation, alkylation, arylation, and condensation reactions. The nucleophilicity of the nitrogen atom is central to these transformations.

Acylation Reactions Leading to Amide Derivatives

The secondary amine readily undergoes acylation when treated with acylating agents like acyl chlorides or carboxylic acid anhydrides to form N-substituted amide derivatives. These reactions typically proceed by nucleophilic acyl substitution. While direct literature on the acylation of this compound is specific, the general principles of amine acylation are well-established. For instance, the reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Modern amidation protocols are also applicable, especially for less reactive partners. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of amides from carboxylic acids under mild conditions. nih.gov This method is particularly effective for coupling with electron-deficient or sterically hindered carboxylic acids. nih.gov Heterogeneous Lewis acid catalysts like niobium(V) oxide (Nb2O5) have also been shown to catalyze the direct amidation of carboxylic acids with anilines, offering a pathway that is both atom-efficient and utilizes reusable catalysts. researchgate.net

Table 1: Examples of Acylation Reactions and Reagents

| Acylating Agent | Reagent/Catalyst System | Product Type |

|---|---|---|

| Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine, Triethylamine) | N-acyl amide |

| Carboxylic Anhydride (e.g., Acetic anhydride) | Base or Acid Catalyst | N-acyl amide |

| Carboxylic Acid | EDC, HOBt, DMAP | N-acyl amide nih.gov |

| Carboxylic Acid | Nb2O5 (heterogeneous Lewis acid) | N-acyl amide researchgate.net |

Further Alkylation and Arylation at the Nitrogen Center

The secondary amine can be further alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the halide in an SN2 reaction. Such transformations would convert this compound into a tertiary amine, for example, N-ethyl-N-(2-hydroxyethyl)-2,4-dimethoxyaniline upon reaction with ethyl iodide. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated products. google.com

Direct arylation at the nitrogen center is more challenging but can be achieved using specific catalytic systems. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds, though they are more commonly used for coupling primary or secondary amines with aryl halides. The direct arylation of unactivated C-H bonds, promoted by organocatalysts like 1-(2-hydroxyethyl)-piperazine, has also been documented, highlighting advanced methods for creating complex amine derivatives. researchgate.net

Condensation Reactions to Form Schiff Bases

Secondary amines, such as this compound, can participate in condensation reactions with aldehydes and ketones. Unlike primary amines which form stable imines (Schiff bases), secondary amines react with carbonyl compounds to initially form an unstable carbinolamine intermediate. This intermediate cannot eliminate water to form a stable C=N double bond in the same manner as a primary amine. Instead, it is in equilibrium with the starting materials or may, under acidic conditions, eliminate water to form an enamine if the aldehyde or ketone possesses an α-hydrogen. The formation of stable Schiff bases containing the characteristic azomethine group (C=N) is a hallmark of primary amines reacting with carbonyl compounds. nih.govnih.govnih.govunsri.ac.id Aromatic aldehydes are often preferred for these syntheses as they form more stable, conjugated structures compared to aliphatic aldehydes, which are more prone to polymerization. unsri.ac.id

Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis

The reaction of amines with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, is known as diazotization. organic-chemistry.orgyoutube.com The outcome of this reaction is highly dependent on the nature of the amine (primary, secondary, or tertiary).

Primary aromatic amines react with cold nitrous acid to form relatively stable arenediazonium salts. youtube.com These salts are valuable intermediates in organic synthesis, particularly for producing azo compounds through coupling reactions with electron-rich aromatic systems like phenols or other anilines. nih.govresearchgate.netuobasrah.edu.iq

However, secondary amines, both aliphatic and aromatic, react with nitrous acid to yield N-nitrosamines (R2N-N=O), not diazonium salts. libretexts.orgmsu.edulibretexts.org Therefore, this compound would be expected to form N-nitroso-N-(2-hydroxyethyl)-2,4-dimethoxyaniline upon treatment with nitrous acid. libretexts.orgmsu.edu This N-nitrosamine does not undergo the typical azo coupling reaction to form azo dyes. The synthesis of azo compounds requires the formation of a diazonium salt, a reaction characteristic of primary aromatic amines. organic-chemistry.orgnih.gov

Reactions Involving the Hydroxyl Group

The primary hydroxyl group provides a second site for derivatization, most commonly through esterification.

Esterification Reactions to Form Esters

The primary alcohol moiety of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, can form the ester under milder conditions.

Table 2: Summary of Chemical Reactivity

| Reactive Site | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Secondary Amine | Acylation | Acyl Halides, Anhydrides, Carboxylic Acids + Coupling Agents nih.gov | Amides |

| Secondary Amine | Alkylation | Alkyl Halides | Tertiary Amines |

| Secondary Amine | Condensation | Aldehydes, Ketones | Carbinolamines / Enamines |

| Secondary Amine | Nitrosation | Nitrous Acid (NaNO2, HCl) libretexts.orgmsu.edu | N-Nitrosamines |

| Hydroxyl Group | Esterification | Carboxylic Acids/Derivatives, Condensing Agents researchgate.netresearchgate.net | Esters |

Etherification Reactions to Form Ethers

The primary hydroxyl group in this compound is amenable to etherification reactions, a common strategy for modifying the solubility, steric bulk, and coordinating ability of a molecule. Standard Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be employed. More advanced methods, such as reaction with alkylene oxides like ethylene (B1197577) oxide or propylene (B89431) oxide, can lead to the formation of polyether chains. This process, known as alkoxylation, can be catalyzed and allows for the controlled extension of the side chain. For instance, reacting N,N-bis(2-hydroxyethyl) aromatic amines with ethylene oxide is a known method to produce more highly alkoxylated derivatives. google.com The physical properties of the resulting products, such as whether they are solid or liquid at room temperature, can be tuned by adjusting the degree of alkoxylation. google.com

| Etherification Method | Reagents | Product Type | Potential Application |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Simple Alkyl Ether | Modification of solubility and steric properties |

| Alkoxylation | Ethylene Oxide or Propylene Oxide | Polyether Derivative | Synthesis of surfactants, polymers, or ligands |

| Mitsunobu Reaction | 1. Triphenylphosphine (PPh₃) 2. Diethyl azodicarboxylate (DEAD) 3. An acidic component (R-OH) | Inverted Ether (if chiral center present) | Stereospecific synthesis |

Oxidation of the Hydroxyl Functionality

The primary alcohol of the N-(2-hydroxyethyl) group can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidant employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would favor the formation of the aldehyde, (2,4-dimethoxyphenylamino)acetaldehyde. Stronger oxidation, using reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or through electrochemical methods, can convert the alcohol directly to the carboxylic acid.

Research on analogous structures, such as pyrazoles containing a 2-hydroxyethyl group, has demonstrated that electrochemical oxidation on a nickel hydroxide (B78521) (NiO(OH)) electrode in an aqueous alkaline medium effectively converts the alcohol to a carboxylic acid moiety. researchgate.net Applying this method to this compound would be expected to produce (2,4-dimethoxyphenylamino)acetic acid, a valuable precursor for synthesizing peptides, chelating agents, and other biologically relevant molecules. researchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | (2,4-dimethoxyphenylamino)acetaldehyde | Anhydrous, non-polar solvent (e.g., CH₂Cl₂) |

| Potassium permanganate (KMnO₄) | (2,4-dimethoxyphenylamino)acetic acid | Basic, aqueous solution |

| Nickel Hydroxide (NiO(OH)) Electrode | (2,4-dimethoxyphenylamino)acetic acid | Aqueous alkali, galvanostatic electrolysis |

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com This is due to the powerful electron-donating effects of the two methoxy (B1213986) groups (-OCH₃) and the N-substituted amino group (-NHCH₂CH₂OH). cymitquimica.com Both types of substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

In this specific molecule, the positions are:

Position 1: -NHCH₂CH₂OH

Position 2: -OCH₃

Position 4: -OCH₃

The positions ortho to the amino group are 6 and para is 4 (already substituted). The positions ortho to the 2-methoxy group are 1 (substituted) and 3. The position para to the 2-methoxy group is 5. The positions ortho to the 4-methoxy group are 3 and 5.

Considering the combined directing effects, the most nucleophilic and sterically accessible positions on the ring are C5 and C3. The C5 position is para to the 2-methoxy group and ortho to the 4-methoxy group, making it highly activated. The C3 position is ortho to both the 2- and 4-methoxy groups. The C6 position, while ortho to the powerful amino activating group, is sterically hindered by the adjacent amino and methoxy groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur with high regioselectivity, primarily at the C5 position. cymitquimica.comwku.edu

Multi-functional Cascade Reactions and Cyclization Pathways

The presence of multiple reactive sites—the nucleophilic amine, the nucleophilic alcohol, and the highly activated aromatic ring—makes this compound an ideal substrate for cascade reactions and intramolecular cyclizations. These reactions can rapidly build molecular complexity from a relatively simple starting material.

For example, the amine and the aromatic ring can participate in cyclization reactions analogous to those reported for other anilines. Heterocyclization with appropriate bielectrophilic reagents can lead to the formation of fused ring systems. Studies have shown that 3,4-dimethoxyaniline (B48930) reacts with N-(chlorosulfonyl)imidoyl chlorides to regioselectively form 1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net Similarly, this compound could be used in multi-component reactions, such as the ruthenium-catalyzed synthesis of quinolines from anilines, aldehydes, and allylamines, to generate complex heterocyclic products. rsc.org

Furthermore, the hydroxyethyl (B10761427) side chain can act as an intramolecular nucleophile. Following an initial reaction on the aromatic ring or the amine, the hydroxyl group can attack an electrophilic center within the newly formed intermediate, leading to the formation of an additional ring.

Design and Synthesis of Advanced Chemical Scaffolds and Precursors

This compound serves as a versatile scaffold for creating functionalized derivatives tailored for specific applications in fields such as medicinal chemistry and materials science. By strategically modifying its functional groups, new molecules with desired properties can be synthesized. The synthesis of functionalized derivatives is a common strategy to develop molecules with specific biological activities or material properties. nih.govmdpi.com

Examples of Potential Functionalization Strategies:

Acylation of the Amine/Alcohol: Reaction with acid chlorides or anhydrides can produce amides or esters, respectively. These derivatives could be investigated as potential bioactive compounds.

Sulfonylation of the Amine: Reaction with sulfonyl chlorides would yield sulfonamides, a common structural motif in pharmaceuticals.

Coupling Reactions: The amine can undergo N-arylation reactions, while the aromatic ring, if halogenated via electrophilic substitution, could participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach a wide variety of substituents.

The structural features of this compound make it an excellent building block for the synthesis of complex heterocyclic and macrocyclic systems. The aniline (B41778) moiety is a key component in the synthesis of numerous important heterocycles. beilstein-journals.org

Heterocycle Synthesis: The compound can be a precursor to various nitrogen- and oxygen-containing heterocycles. For instance, an intramolecular cyclization involving the amine and the hydroxyl group could potentially form a morpholine (B109124) ring fused or appended to other structures. The synthesis of meta-hetarylanilines has been achieved through one-pot three-component reactions involving substituted anilines. beilstein-journals.org Electrochemical methods also offer a mild alternative for constructing heterocyclic cores from functionalized precursors. beilstein-journals.org

Macrocycle Synthesis: The two nucleophilic sites (amine and alcohol) can be utilized in macrocyclization reactions. For example, reaction with a long-chain dielectrophile could lead to the formation of a macrocycle where the this compound unit is incorporated into the ring structure. Such macrocycles are of interest as host molecules in supramolecular chemistry or as complex ligands for metal coordination.

Precursor Roles in the Construction of Complex Organic Molecules

While information on the specific applications of this compound as a precursor in the synthesis of complex organic molecules is limited in readily available scientific literature, the structural motifs it contains—a nucleophilic secondary amine, a primary alcohol, and an electron-rich dimethoxy-substituted benzene (B151609) ring—suggest its potential as a versatile building block in organic synthesis. The inherent reactivity of these functional groups allows for a variety of transformations, making it a plausible intermediate in the construction of more complex molecular architectures, although specific, documented examples are not prevalent in current research databases.

The parent compound, 2,4-dimethoxyaniline (B45885), is a known intermediate in the synthesis of various dyes and pharmaceuticals. nih.govgoogle.com For instance, it is a precursor for C.I. Basic Yellow 11. nih.gov The introduction of the N-(2-hydroxyethyl) group adds two valuable points of reactivity. The hydroxyl group can be engaged in etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. The secondary amine provides a site for acylation, alkylation, or participation in cyclization reactions.

Theoretically, this compound could serve as a precursor for various heterocyclic systems. For example, intramolecular cyclization reactions could potentially lead to the formation of substituted benzomorpholine or other related heterocyclic scaffolds. Such structures are of interest in medicinal chemistry due to their presence in a range of biologically active compounds.

Furthermore, the 2,4-dimethoxy-substituted aromatic ring is primed for electrophilic substitution reactions, directed by the activating methoxy groups. This allows for the introduction of additional functional groups onto the benzene ring, further increasing the molecular complexity and enabling the synthesis of a diverse array of derivatives.

Despite these potential applications, detailed research findings and specific examples of this compound being used as a key precursor in the construction of complex organic molecules are not extensively documented in the reviewed literature. The following table outlines the potential, rather than documented, synthetic transformations and the resulting classes of complex molecules that could theoretically be derived from this compound.

| Starting Material | Reagent/Reaction Condition | Potential Product Class |

| This compound | Phosgene or equivalent | Benzoxazolone derivative |

| This compound | Acyl chloride/acid anhydride | Amide derivative |

| This compound | Alkyl halide | Tertiary amine derivative |

| This compound | Sulfonyl chloride | Sulfonamide derivative |

| This compound | Dehydrating agent (e.g., H₂SO₄) | Benzomorpholine derivative |

| This compound | Electrophile (e.g., HNO₃, Br₂) | Ring-substituted aniline derivative |

Further research and publication in this specific area are required to fully elucidate and document the practical utility of this compound as a precursor in the synthesis of complex organic molecules.

An article on the spectroscopic and structural characterization of this compound cannot be generated at this time. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, is not publicly available.

The search for this information consistently retrieved data for the parent compound, 2,4-dimethoxyaniline, and other related derivatives. However, no research articles or spectroscopic databases presented the specific data required for a detailed analysis of this compound as outlined in the requested article structure.

The generation of a scientifically accurate and informative article on the spectroscopic and structural characterization of a chemical compound is entirely dependent on the availability of reliable, published experimental data. Without access to the ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Raman, and UV-Vis spectra of this compound, it is not possible to provide the detailed analysis, data tables, and research findings requested in the prompt.

Therefore, until such data is published and made accessible in the public domain, the creation of the specified article is not feasible.

Spectroscopic and Structural Characterization in Research Contexts

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For N-(2-hydroxyethyl)-2,4-dimethoxyaniline (C₁₀H₁₅NO₃), the expected nominal molecular weight is 197.23 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. No published HRMS data specifically for this compound were found. Theoretically, an HRMS analysis would yield an exact mass measurement that could be compared to the calculated value to confirm the molecular formula.

Theoretical HRMS Data for this compound

| Ion Type | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 198.1125 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. This technique is crucial for identifying the different structural components of a molecule. A literature search did not yield any MS/MS fragmentation studies for this compound. A hypothetical fragmentation pattern would likely involve the loss of the hydroxyethyl (B10761427) group, cleavage of the methoxy (B1213986) groups, and fragmentation of the aniline (B41778) ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in the scientific literature.

Advanced Spectroscopic Techniques for Mechanistic and Electronic Studies

Advanced spectroscopic methods are employed to investigate reaction mechanisms and the electronic properties of molecules.

In-situ Spectroscopy for Real-time Reaction Monitoring

In-situ spectroscopic techniques, such as real-time NMR or IR spectroscopy, are used to monitor the progress of a chemical reaction as it occurs. This allows for the identification of transient intermediates and the determination of reaction kinetics. No studies utilizing in-situ spectroscopy to monitor the synthesis or reactions of this compound have been reported.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. No XPS studies have been published for this compound. Such an analysis would provide binding energy data for the carbon, nitrogen, and oxygen atoms, revealing information about their chemical environments (e.g., distinguishing between the amine and alcohol functionalities).

Computational and Theoretical Studies of N 2 Hydroxyethyl 2,4 Dimethoxyaniline

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra. By simulating spectra computationally, researchers can assign experimental peaks to specific atomic or molecular motions and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). The calculation involves determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental chemical shifts, aiding in the structural elucidation of N-(2-hydroxyethyl)-2,4-dimethoxyaniline.

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This data is illustrative and not specific to this compound)

| Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (Aromatic) | 7.15 | 7.20 |

| H (Aromatic) | 6.54 | 6.60 |

| H (N-CH₂) | 3.41 | 3.45 |

| H (O-CH₂) | 3.82 | 3.88 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies. The results are often scaled by an empirical factor to correct for systematic errors in the computational method and to improve agreement with experimental Fourier-Transform Infrared (FTIR) or Raman spectra. This allows for precise assignment of experimental absorption bands to specific functional group vibrations, such as O-H stretching, N-H bending, or C-O stretching within the this compound structure.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This approach computes the energies required to excite an electron from a lower-energy occupied orbital (like the HOMO) to a higher-energy unoccupied orbital (like the LUMO). The calculation provides the absorption wavelength (λmax), the excitation energy, and the oscillator strength, which relates to the intensity of the absorption band. For this compound, TD-DFT would predict the electronic transitions (e.g., π → π*) responsible for its UV-Vis absorption profile.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a theoretical study would involve calculating the energies of the HOMO and LUMO. It is expected that the electron-rich 2,4-dimethoxyaniline (B45885) ring would significantly influence the energy of the HOMO, making it a likely site for electrophilic attack. The presence of the nitrogen and oxygen atoms with lone pairs would also contribute to the HOMO's character. The LUMO would likely be distributed over the aromatic ring and the substituent groups.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.20 |

| HOMO-LUMO Gap | 5.30 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound has been found.

Reactivity and Reaction Mechanism Investigations

Computational methods are invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Calculation

To study a chemical reaction involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state, which is the highest energy point along the reaction coordinate, would be located and characterized. By calculating the energy difference between the reactants and the transition state, the activation energy or reaction barrier can be determined. A lower activation barrier indicates a faster reaction.

Analysis of Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are a tool derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing these functions, one can predict the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For this compound, Fukui function analysis would likely pinpoint specific atoms on the aromatic ring and the heteroatoms as the primary centers of reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be used to explore its conformational landscape. This would reveal the most stable three-dimensional structures the molecule can adopt and the energy barriers between these conformations.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the system at an atomic level, one can observe the formation and breaking of intermolecular interactions like hydrogen bonds and van der Waals forces, providing a detailed picture of its behavior in a complex environment.

Applications of N 2 Hydroxyethyl 2,4 Dimethoxyaniline in Advanced Chemical Research

Polymer Chemistry and Materials Science

In the realm of polymer chemistry, the bifunctional nature of N-(2-hydroxyethyl)-2,4-dimethoxyaniline makes it a significant precursor for creating specialized polymers. The hydroxyl group can participate in step-growth polymerization reactions, while the aniline (B41778) moiety is suitable for chain-growth polymerization, leading to materials with tailored properties.

Monomer for the Synthesis of Functional Polymeric Materials

The this compound molecule can be utilized as a monomer to introduce specific functionalities into polymer chains. The primary alcohol group (–CH₂CH₂OH) is a key feature, enabling its incorporation into polyesters and polyurethanes through esterification and urethane (B1682113) linkages, respectively. This imparts a pendant dimethoxyaniline group along the polymer backbone.

Furthermore, polymers containing hydroxyethyl (B10761427) groups, such as those derived from N-(2-hydroxyethyl)acrylamide or poly(2-hydroxyethyl ethyleneimine), are known to possess valuable properties. nih.govmedchemexpress.com The hydroxyl group can enhance water solubility and provides a site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking to form hydrogels. nih.govmedchemexpress.com In a similar fashion, integrating this compound into polymer structures can improve their mechanical characteristics, where the flexible hydroxyethyl linkage may act as an internal plasticizer. nih.gov

| Property Conferred by Monomer | Polymer Type Example | Potential Application |

| Enhanced Solubility | Polyesters, Polyurethanes | Processable electronic materials |

| Post-Polymerization Modification | Hydrogels | Smart materials, drug delivery |

| Improved Mechanical Properties | Blends with rigid polymers | Flexible films and coatings |

Incorporation into Conducting Polymers and Their Composites

Substituted anilines are widely used as monomers for the synthesis of conducting polymers. nih.gov Research on copolymers of aniline with 2,5-dimethoxyaniline (B66101) has demonstrated that the methoxy (B1213986) groups enhance the solubility of the resulting polymers in common organic solvents, a significant advantage over the often-intractable polyaniline. capes.gov.brias.ac.in These soluble polymers, such as poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline, can be processed into films and exhibit interesting electrochemical and optical properties. ias.ac.inresearchgate.net

Table: Properties of Conducting Polymers Based on Substituted Anilines

| Polymer | Key Feature | Conductivity | Solubility |

|---|---|---|---|

| Poly(aniline-co-2,5-dimethoxyaniline) | Methoxy groups | Decreases with higher DMA content capes.gov.br | Soluble in NMP, DMF, THF, Acetone capes.gov.br |

| Poly(2,5-dimethoxyaniline) (PDMOA) | Methoxy groups | Lower than polyaniline ias.ac.in | Soluble in CHCl₃, CH₂Cl₂, THF, DMSO, DMF ias.ac.in |

Precursor for Advanced Polymer Architectures and Networks

The dual functionality of this compound makes it an ideal precursor for designing complex polymer architectures. The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or as a chain-end in controlled radical polymerization techniques. This allows for the synthesis of well-defined block copolymers where one segment is a polyester (B1180765) or polyacrylate and the other segment can be a conducting polymer derived from the aniline moiety.

Moreover, the hydroxyl group provides a reactive handle for creating cross-linked networks. For instance, after polymerization of the aniline functionality, the pendant hydroxyl groups can be reacted with diisocyanates or other cross-linking agents. This would form a robust, three-dimensional network, combining the electronic properties of the polyaniline backbone with the mechanical integrity of a cross-linked system. Such materials could find use in sensors, supercapacitors, or as matrices for composite materials. researchgate.net

Dyes and Pigments Research

The electron-rich aromatic ring of this compound makes it an excellent coupling component in the synthesis of azo dyes. Its structural features allow for the development of new chromophores with specific, high-performance properties.

Role in the Synthesis of Novel Azo Dyes and Chromophore Development

Azo dyes are the largest class of synthetic colorants and are synthesized via a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile. nih.govwikipedia.org this compound serves as an effective coupling component in this reaction. The strong electron-donating effects of the two methoxy groups and the amino group activate the aromatic ring for electrophilic substitution by the diazonium salt. cuhk.edu.hk

The general synthetic route involves reacting a diazotized aromatic amine (the diazo component) with this compound in a controlled pH environment. cuhk.edu.hkunb.ca The coupling typically occurs at the position para to the activating amino group. The resulting molecule contains the characteristic -N=N- azo chromophore, which is responsible for its color. wikipedia.org The presence of the N-(2-hydroxyethyl) group is a common feature in disperse dyes, as it can improve dye affinity for synthetic fibers like polyester and enhance properties such as lightfastness. mdpi.com Research on related N,N-bis(2-hydroxyethyl)aniline derivatives shows their successful use in creating azo dyes and advanced nonlinear optical chromophores. rsc.orgsigmaaldrich.com

Development of Colorants with Tailored Optical Properties

The final color and optical properties of an azo dye are determined by the electronic structure of the entire molecule, which can be fine-tuned by selecting the appropriate diazo and coupling components. mdpi.combeilstein-journals.org The this compound moiety acts as a strong electron-donating group (donor) in a donor-π-acceptor (D-π-A) chromophore structure.

The two methoxy groups and the alkylated amine push electron density into the aromatic system, which generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) of the dye, resulting in deeper colors such as oranges, reds, and blues. google.com By pairing this strong donor with various diazo components containing electron-withdrawing groups (acceptors), a wide range of colors can be synthesized. mdpi.com The hydroxyethyl group offers an additional point for modification, for instance, through ethoxylation, which can be used to adjust the dye's solubility and dyeing performance without significantly altering its color. koreascience.kr This strategic design allows for the creation of colorants with specific absorption spectra, high molar extinction coefficients, and other desirable optical characteristics for applications ranging from textiles to advanced materials like nonlinear optical systems. rsc.orgchemrxiv.orgresearchgate.net

Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| N-(2-hydroxyethyl)acrylamide |

| Poly(2-hydroxyethyl ethyleneimine) |

| 2,5-dimethoxyaniline |

| Polyaniline |

| Poly(2,5-dimethoxyaniline) (PDMA) |

Based on a comprehensive review of available scientific literature and patent databases, there is currently no specific information regarding the applications of the chemical compound This compound in the fields of advanced organic electronic materials, catalysis research, or the design and synthesis of chemosensors and molecular probes.

While the parent molecule, 2,4-dimethoxyaniline (B45885), is a known chemical intermediate, information on the specific properties and applications of its N-(2-hydroxyethyl) derivative is not present in the public domain. Therefore, the detailed article on the advanced chemical research applications of this compound as outlined in the request cannot be generated at this time due to the absence of foundational research findings.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are fundamental in the analysis of N-(2-hydroxyethyl)-2,4-dimethoxyaniline, enabling its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's polarity and thermal lability, HPLC is often preferred over gas chromatography. nih.govthermofisher.com A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. nih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the hydroxyl and amine functionalities in this compound makes it amenable to detection by a UV detector, commonly set at a wavelength where the aniline (B41778) chromophore absorbs strongly. nih.gov By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified. For quantitative analysis, a calibration curve is prepared using standards of known concentration. nih.gov

A typical HPLC method for the analysis of this compound might involve the following conditions:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5-7 minutes |

This table presents a hypothetical HPLC method based on common practices for similar aniline derivatives.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile organic compounds. While this compound itself has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability, GC-MS is invaluable for identifying volatile impurities or byproducts from its synthesis. nih.govthermofisher.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint for identification.

For the analysis of potential volatile side products in a synthesis mixture of this compound, the following GC parameters could be used:

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

This table outlines a hypothetical GC method for the analysis of volatile components related to the synthesis of the target compound.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orgrsc.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2,4-dimethoxyaniline) and the formation of the desired product. beilstein-journals.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), alongside spots of the starting materials for reference. The plate is then developed in a suitable solvent system. The separation is based on the differential adsorption of the compounds to the stationary phase. The spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. libretexts.org

An example of a TLC system for monitoring the formation of this compound is detailed below:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~ 0.4 - 0.5 |

This table provides a representative TLC system based on common practices for aniline derivatives.

Quantitative Purity Determination Methods in Research Contexts

Beyond chromatographic techniques, other analytical methods provide quantitative data on the purity and elemental composition of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. nih.govyoutube.com The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. researchgate.net

To perform a qNMR analysis, a precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with a known amount of a stable, high-purity internal standard. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response. By comparing the integral of a well-resolved signal from the analyte to that of a signal from the internal standard, the purity of the sample can be calculated with high accuracy. acs.org

A hypothetical ¹H qNMR analysis of this compound might yield the following data:

| Proton Assignment | Chemical Shift (δ, ppm) | Integration (relative) |

| Aromatic CH | 6.4 - 6.8 | 3H |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 3.9 | 6H |

| Methylene (-CH₂-N) | 3.3 - 3.4 | 2H |

| Methylene (-CH₂-O) | 3.7 - 3.8 | 2H |

| Hydroxyl (-OH) | Variable | 1H |

| Amine (-NH) | Variable | 1H |

This table presents plausible ¹H NMR chemical shifts and integrations for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a key indicator of its stoichiometric purity.

The analysis involves the complete combustion of a small, accurately weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified by a detector. The measured elemental composition is compared to the theoretical values calculated from the compound's molecular formula (C₁₀H₁₅NO₃). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

The theoretical and hypothetical found values for the elemental analysis of this compound are presented below:

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon | 60.89 | 60.85 |

| Hydrogen | 7.67 | 7.70 |

| Nitrogen | 7.10 | 7.08 |

| Oxygen | 24.33 | 24.37 |

This table shows the calculated elemental composition and a set of plausible experimental results.

Spectrophotometric Methods for Concentration Determination

Spectrophotometry offers a valuable analytical tool for the determination of the concentration of aromatic amines, including aniline derivatives. These methods are often predicated on the inherent ultraviolet (UV) absorbance of the benzene (B151609) ring or, more commonly, on derivatization reactions that produce intensely colored species measurable in the visible region of the electromagnetic spectrum. For a compound such as this compound, which possesses a substituted aniline core, several spectrophotometric strategies can be employed for its quantification and purity assessment.

The electronic absorption spectrum of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups present in this compound, tend to shift the primary and secondary absorption bands to longer wavelengths (bathochromic shift) and increase their intensity. spcmc.ac.in This is due to the enhanced resonance between the non-bonding electrons of the substituent and the π-electron system of the benzene ring. spcmc.ac.in The presence of the N-hydroxyethyl group can also modulate the spectral properties. While direct UV spectrophotometry can be utilized, methods involving chemical derivatization are often preferred to enhance sensitivity and selectivity, especially for determining low concentrations.

A prominent and widely applicable spectrophotometric method for the determination of aniline derivatives involves the formation of charge-transfer (CT) complexes. nih.gov Anilines, acting as electron donors, react with electron-accepting reagents to form CT complexes that exhibit strong absorption in the visible region, facilitating their colorimetric quantification. nih.govoup.com Commonly employed electron acceptors (π-acceptors) for this purpose include 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). nih.govresearchgate.netnih.gov

The reaction between an aniline derivative and an acceptor like TCNQ results in the formation of a colored radical anion that can be quantified spectrophotometrically. nih.govresearchgate.net The optimization of reaction conditions, such as solvent, pH, and reagent concentration, is crucial for achieving a stable and reproducible color development. nih.gov For instance, a study on the determination of aniline, p-toluidine, and other anilines using TCNQ reported the formation of stable blue-colored complexes. nih.govresearchgate.net The analytical parameters for the spectrophotometric determination of various anilines using TCNQ are summarized in Table 1.

Table 1: Analytical Parameters for the Spectrophotometric Determination of Various Anilines using TCNQ

| Analyte | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Aniline | 843 | 0.6 - 3.0 | Not Reported |

| p-Toluidine | 843 | 0.3 - 3.0 | Not Reported |

| Benzidine | 843 | 0.3 - 3.0 | Not Reported |

| p-Phenylenediamine (B122844) | 843 | 0.3 - 2.7 | Not Reported |

Data sourced from a study on the charge-transfer reaction between anilines and TCNQ. nih.gov

Similarly, DDQ is another effective reagent for the spectrophotometric determination of electron-donating compounds. The reaction of anilines with DDQ typically results in the formation of a colored product with a maximum absorbance that can be used for quantification. For example, an indirect spectrophotometric method for acetanilide (B955) involves its hydrolysis to aniline, which then reacts with DDQ at pH 9 to form a charge-transfer complex with a λmax of 345 nm. researchgate.net The analytical characteristics for the determination of various compounds via charge-transfer complexation with DDQ are presented in Table 2.

Table 2: Spectrophotometric Determination of Compounds via Charge-Transfer Complexation with DDQ

| Compound | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Aniline (from Acetanilide) | 345 | 0.1 - 4.0 | 13,600 |

| Oxymetazoline | 421 | 0.4 - 4.0 | Not Reported |

| Amiloride | 476 | 5 - 30 | Not Reported |

| Milrinone | 356 | 2 - 40 | Not Reported |

Data compiled from studies on the determination of various compounds using DDQ. researchgate.netijpsonline.comscialert.net

Another approach involves diazotization of the primary aromatic amine followed by coupling with a suitable reagent to form a highly colored azo dye. For instance, a method for the determination of trace amounts of aniline involves its diazotization and subsequent coupling with N-(1-naphthyl)ethylenediamine. nih.gov This reaction produces a colored product that can be extracted and measured spectrophotometrically, offering high sensitivity. nih.gov

For the specific analysis of this compound, a method based on charge-transfer complexation would likely be suitable. The electron-donating nature of the dimethoxy-substituted aniline ring would facilitate the reaction with acceptors like TCNQ or DDQ. It would be necessary to experimentally determine the optimal conditions, including the choice of solvent and acceptor, and to establish the specific analytical parameters such as the λmax of the resulting complex, the linear working range, and the molar absorptivity. Given that electron-donating substituents on the aniline ring can influence the energy of the charge-transfer band, the λmax for the complex of this compound may differ from that of unsubstituted aniline.

Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl 2,4 Dimethoxyaniline

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of N-(2-hydroxyethyl)-2,4-dimethoxyaniline and its derivatives is an area ripe for innovation. Current synthetic routes often rely on conventional methods that may involve multiple steps, harsh reaction conditions, or the generation of significant waste. Future research is anticipated to focus on the development of more efficient and sustainable synthetic methodologies.

One promising direction is the application of modern catalytic systems. For instance, the use of palladium/S,O-ligand catalysis has shown success in the para-selective C-H olefination of aniline (B41778) derivatives, a method that could be adapted for the functionalization of the this compound backbone. uva.nl Such approaches could offer milder reaction conditions and higher yields. uva.nl

Furthermore, electrochemical methods present a green alternative for the synthesis of anilines and their derivatives. researchgate.net The electrochemical reduction of nitroaromatic compounds is a well-established process that could be optimized for the large-scale, high-yield production of precursors to this compound. researchgate.net The development of novel nanocatalysts could also enhance the efficiency of synthetic transformations involving this compound.

Future synthetic explorations could also involve flow chemistry, which offers precise control over reaction parameters, leading to improved yields and safety profiles. The continuous nature of flow synthesis is particularly advantageous for industrial-scale production.

Development of Highly Advanced Functional Materials with Tunable Properties

The this compound molecule possesses functional groups that make it an attractive candidate for the development of advanced materials with tunable properties. The aromatic aniline core is a well-known component of conducting polymers, while the hydroxyethyl (B10761427) group provides a reactive site for further chemical modifications.

Polyaniline (PANI) and its derivatives are renowned for their electrical conductivity and environmental stability. researchgate.net However, the processability of PANI is often a challenge due to its limited solubility. researchgate.net The incorporation of this compound as a monomer in polymerization reactions could lead to new PANI derivatives with improved solubility and processability. The methoxy (B1213986) groups can enhance solubility in organic solvents, while the hydroxyethyl group can be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific functional molecules. This would allow for the fine-tuning of the material's electronic, optical, and mechanical properties.

The surface morphology of polymers derived from substituted anilines has been shown to vary from heterogeneous hierarchical to spherical structures, influencing their application as sensors. rsc.org By controlling the polymerization conditions and the incorporation of this compound, it may be possible to create materials with specific surface architectures tailored for applications in chemical sensing and catalysis.

Table 1: Potential Functional Materials from this compound

| Material Type | Potential Properties | Potential Applications |

| Conducting Polymers | Enhanced solubility, tunable conductivity, film-forming capability | Organic electronics, anti-corrosion coatings, sensors |

| Functional Copolymers | Biocompatibility, stimuli-responsiveness | Drug delivery systems, smart textiles |

| Cross-linked Resins | High thermal stability, specific porosity | Adsorbents for environmental remediation, catalyst supports |

Integration into Multi-component Reaction Systems for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, are powerful tools for generating molecular diversity with high efficiency. nih.gov The structural features of this compound make it an ideal candidate for use in such reactions.

The primary amine functionality of the aniline core can participate in a variety of MCRs, including the Ugi, Passerini, and Mannich reactions. nih.gov The hydroxyethyl group can also be involved in these transformations or serve as a handle for subsequent cyclization reactions, leading to the formation of complex heterocyclic structures. For example, the reaction of anilines, aldehydes, and other components is a common strategy for the synthesis of biologically active compounds. researchgate.net

The integration of this compound into MCRs could lead to the rapid generation of libraries of novel compounds with potential applications in medicinal chemistry and materials science. The dimethoxy substituents can influence the reactivity and conformation of the resulting products, providing an additional layer of structural and functional diversity.

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Design

Computational chemistry and theoretical modeling are becoming increasingly indispensable in modern chemical research. These tools can provide valuable insights into the electronic structure, reactivity, and properties of molecules, thereby guiding the design of new synthetic routes and functional materials.

For this compound, advanced theoretical modeling can be employed in several ways. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict its molecular geometry, vibrational frequencies, and electronic properties. This information can help in understanding its reactivity in various chemical transformations.

Furthermore, quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models can be developed for derivatives of this compound. These models use computational parameters to predict physical properties, biological activities, or even the metabolic fate of new compounds. nih.gov For instance, theoretical predictions of lipophilicity and pharmacokinetic profiles can guide the design of new drug candidates based on this scaffold. nih.gov

Predictive modeling can also be applied to the design of functional materials. By simulating the interactions between polymer chains derived from this compound, it is possible to predict the bulk properties of the resulting materials, such as their conductivity and mechanical strength. This predictive capability can significantly accelerate the discovery of new materials with desired characteristics.

Table 2: Theoretical Modeling Applications for this compound

| Modeling Technique | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices | Guiding synthetic strategies, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Polymer conformation, material morphology | Designing functional polymers and materials |

| QSAR/QSPR | Lipophilicity, bioavailability, toxicity | Predictive design of bioactive molecules |

Potential in Emerging Interdisciplinary Research Fields at the Interface of Chemistry and Materials Science

The unique combination of functionalities in this compound positions it at the crossroads of chemistry and materials science, opening up possibilities in several emerging interdisciplinary fields.

One such area is the development of advanced sensors. The electron-rich aromatic ring and the potential for incorporation into conducting polymers make this compound a promising building block for chemical sensors with high sensitivity and selectivity. rsc.org The hydroxyethyl group can be used to anchor the sensing material to a substrate or to introduce specific recognition elements for target analytes.

In the field of organic electronics, derivatives of this compound could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage in this context.

Furthermore, the potential for creating biocompatible polymers from this monomer suggests applications in biomedicine. Functionalized polymers could be designed for use as drug delivery vehicles, tissue engineering scaffolds, or biocompatible coatings for medical implants. The aniline backbone is a component of many biologically active molecules, and its derivatives are often explored for pharmaceutical applications. researchgate.netsci-hub.se

The interface between chemistry and materials science is a fertile ground for innovation, and this compound is a versatile platform from which to launch new research initiatives in these exciting areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.